molecular formula C12H9ClN2S3 B13075793 4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B13075793
M. Wt: 312.9 g/mol
InChI Key: NQKHLEDHFJSZEC-UHFFFAOYSA-N
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Description

4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves the condensation of appropriate thiophene and pyrimidine derivatives under controlled conditions. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . This reaction involves the condensation of 1,4-dicarbonyl compounds to form the thiophene ring, which is then further functionalized to introduce the chloro and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methylsulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C12H9ClN2S3

Molecular Weight

312.9 g/mol

IUPAC Name

4-chloro-2-(methylsulfanylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H9ClN2S3/c1-16-6-9-14-11(13)10-7(5-18-12(10)15-9)8-3-2-4-17-8/h2-5H,6H2,1H3

InChI Key

NQKHLEDHFJSZEC-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)Cl

Origin of Product

United States

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